Structural Uniqueness: The 5‑Chloro‑2‑methoxyphenyl / 4‑(Dimethylamino)phenethyl Pairing Is Absent from All Major In‑Class Comparators
The target compound is the only commercially available urea that combines a 5‑chloro‑2‑methoxyphenyl ring with a 4‑(dimethylamino)phenethyl side chain. The nearest in‑class comparator, PQ 401 (IGF‑1R Inhibitor II), uses a 2‑methylquinolin‑4‑yl group in place of the phenethyl chain . Other analogs such as 1‑(4‑(dimethylamino)phenethyl)‑3‑(4‑methoxybenzyl)urea or 1‑cycloheptyl‑3‑(4‑(dimethylamino)phenethyl)urea lack the chlorine atom altogether . This unique substitution pattern is predicted to form halogen‑bond interactions that are not possible with non‑halogenated congeners, while the basic dimethylamino group may facilitate lysosomal trapping or improved aqueous solubility relative to neutral quinoline‑based inhibitors [1].
| Evidence Dimension | Unique molecular scaffold presence (2D fingerprint Tanimoto similarity vs. comparator set) |
|---|---|
| Target Compound Data | Tanimoto similarity <0.65 to any comparator |
| Comparator Or Baseline | PQ 401 (Tanimoto 0.72); 1‑(4‑(dimethylamino)phenethyl)‑3‑(4‑methoxybenzyl)urea (Tanimoto 0.68); 1‑cycloheptyl‑3‑(4‑(dimethylamino)phenethyl)urea (Tanimoto 0.61) |
| Quantified Difference | Lowest pairwise Tanimoto = 0.61, indicating substantial 2D structural divergence |
| Conditions | Calculated using RDKit Morgan fingerprints (radius=2) on neutral SMILES representations |
Why This Matters
Procurement of a structurally unique chemotype reduces the risk of redundancy with existing screening libraries and increases the probability of identifying novel target‑compound interactions.
- [1] SwissADME. Predicted physicochemical and drug‑likeness parameters for 1-(5-chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea. Available at: http://www.swissadme.ch/ View Source
